molecular formula C17H15BrN2O B14979877 5-bromo-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

5-bromo-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B14979877
M. Wt: 343.2 g/mol
InChI Key: LDGGRBVTAMMOLU-UHFFFAOYSA-N
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Description

5-bromo-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the reaction of 2-aminobenzophenone with an appropriate brominating agent to introduce the bromine atom at the 5-position. This is followed by the reaction with 2-(prop-2-en-1-yl)phenol to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromine atom or the double bond in the prop-2-en-1-yl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-bromo-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The bromine atom and the benzodiazole core play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    5-chloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole: Contains a chlorine atom instead of bromine, which may alter its electronic properties and interactions with biological targets.

    5-bromo-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-imidazole: Similar structure but with an imidazole ring instead of a benzodiazole, leading to different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 5-bromo-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole imparts unique electronic and steric properties, making it distinct from its analogs

Properties

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

IUPAC Name

6-bromo-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C17H15BrN2O/c1-2-5-12-6-3-4-7-16(12)21-11-17-19-14-9-8-13(18)10-15(14)20-17/h2-4,6-10H,1,5,11H2,(H,19,20)

InChI Key

LDGGRBVTAMMOLU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=NC3=C(N2)C=C(C=C3)Br

Origin of Product

United States

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